4-Piperidinebutanoic acid, methyl ester, hydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Molecular Structure Analysis
The molecular structure of 4-Piperidinebutanoic acid, methyl ester, hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 221.72 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting example of functionalized chemoselective piperidine synthesis combines multiple stages in one .
Scientific Research Applications
Chemical Modification and Biopolymer Applications
In the field of polymer science, "4-Piperidinebutanoic acid, methyl ester, hydrochloride" can be related to the modification of xylan, a hemicellulose, to produce biopolymer ethers and esters with specific properties. These modifications aim at producing materials with tailored functional groups, degrees of substitution, and substitution patterns for various applications. For instance, xylan esters synthesized through conversion with this compound and other reactants under specific conditions have potential applications in drug delivery, as they can form nanoparticles for this purpose. Moreover, cationic derivatives of such xylan modifications suggest uses as paper strength additives, flocculation aids, and antimicrobial agents due to the introduction of functional groups such as xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties (Petzold-Welcke et al., 2014).
Pharmacology and Medicinal Chemistry
In pharmacology, the stereochemistry and structural modifications of compounds related to "4-Piperidinebutanoic acid, methyl ester, hydrochloride" have profound effects on their biological activity. Research on stereoisomers of opioid compounds, for example, has shown that slight changes in the stereochemistry can result in significant differences in their pharmacological properties. These findings are crucial for the development of more refined pharmacophores for opioid receptors (Brine et al., 1997).
Analytical Chemistry
In analytical chemistry, "4-Piperidinebutanoic acid, methyl ester, hydrochloride" and its derivatives are of interest for their presence in various samples and their implications for health and safety. The development of analytical methods for detecting esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and glycidol esters in food and biological samples is a critical area of research. These contaminants, found in processed edible oils and other foods, pose potential health risks. Therefore, accurate and sensitive analytical techniques are necessary for their detection and quantification to ensure food safety (Crews et al., 2013).
Future Directions
Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
methyl 4-piperidin-4-ylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBLMWWIUMKZKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinebutanoic acid, methyl ester, hydrochloride |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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